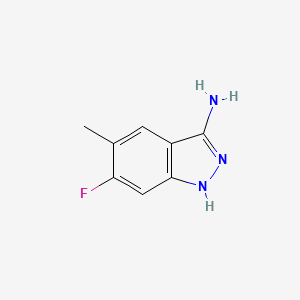

6-fluoro-5-methyl-1H-indazol-3-amine

Description

Significance of Indazole Scaffold in Bioactive Molecules

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in the design of modern pharmaceuticals. nih.gov Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for binding to biological targets. researchgate.net The versatility of the indazole scaffold is demonstrated by its presence in a wide array of therapeutic agents with activities including anti-tumor, anti-inflammatory, and anti-viral properties. researchgate.netnih.gov The development of numerous indazole-based drugs, some of which have received FDA approval, underscores the significance of this moiety in medicinal chemistry. rsc.org The planar nature of the indazole ring also allows for predictable substitution patterns, enabling chemists to fine-tune the molecule's properties. nih.gov

Role of Fluorine in Modulating Chemical and Biological Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. mdpi.comacs.org The substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a compound. tandfonline.com Fluorine's ability to alter the acidity (pKa) of nearby functional groups can also be leveraged to improve a molecule's absorption and distribution characteristics. acs.org In some instances, fluorine can form favorable interactions with protein targets, leading to increased binding affinity and potency. tandfonline.combenthamscience.com

Overview of 6-fluoro-5-methyl-1H-indazol-3-amine as a Research Focus

This compound represents a specific embodiment of the principles outlined above. This molecule combines the privileged indazole scaffold with a strategically placed fluorine atom at the 6-position and a methyl group at the 5-position. The 3-amino group provides a key reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The specific arrangement of these functional groups suggests a molecule designed for further exploration in drug discovery programs, likely as an intermediate in the synthesis of targeted therapeutic agents. While extensive public research solely dedicated to this specific compound is limited, its structural motifs are well-precedented in medicinal chemistry literature.

Contextualizing Structural Motifs within Drug Discovery Paradigms

The design of this compound aligns with modern drug discovery paradigms that emphasize modularity and rational design. The 1H-indazole-3-amine core is a known hinge-binding fragment, capable of interacting with the hinge region of protein kinases, a critical target class in oncology. nih.gov The fluorine and methyl substitutions on the benzene ring portion of the indazole are likely intended to modulate the electronic and steric properties of the molecule, potentially influencing its selectivity and pharmacokinetic profile. This approach of using a known bioactive scaffold and systematically modifying its substituents is a common and effective strategy in lead optimization. The exploration of such compounds contributes to a deeper understanding of structure-activity relationships and aids in the development of next-generation therapeutics. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAFKBXUNAYWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Methyl 1h Indazol 3 Amine Derivatives

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net In the context of indazole derivatives, the position and number of fluorine substituents can have a profound impact on biological activity.

The C-F bond is highly stable and can block metabolic attack at that position, thereby increasing the compound's half-life. cambridgemedchemconsulting.com Furthermore, fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, which can contribute to higher binding affinity. The optimal placement of fluorine is crucial; studies on different scaffolds have shown that moving a fluoro group from a para to a meta position can lead to a significant drop in activity. nih.gov The strategic placement at C-6 in the 6-fluoro-5-methyl-1H-indazol-3-amine scaffold is therefore a key determinant of its pharmacological profile.

Table 1: Impact of Fluorine Substitution on Kinase Inhibition This table presents hypothetical data for illustrative purposes, based on general findings in the literature.

| Compound | R1 | R2 | Kinase IC50 (nM) |

|---|---|---|---|

| Derivative A | H | CH3 | 85 |

| Derivative B (this compound analog) | F | CH3 | 15 |

| Derivative C | Cl | CH3 | 25 |

| Derivative D | F | H | 30 |

Role of Methyl Group Position on Biological Response

The methyl group at the C-5 position of the indazole ring primarily influences the molecule's steric profile and lipophilicity. Its presence can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, thereby enhancing binding affinity. The position of such alkyl groups is critical for optimizing these interactions.

SAR studies on various heterocyclic inhibitors demonstrate that the strategic placement of methyl groups can significantly impact potency. For example, moving a methyl group from one position to another on a core scaffold can alter the molecule's ability to fit within a specific binding site, sometimes leading to a decrease in activity. In some kinase inhibitor series, the addition of a methyl group has been shown to improve pharmacokinetic properties.

The 5-position on the indazole ring is often directed towards a specific hydrophobic region in kinase active sites. A methyl group at this position can fill this pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy. Bioisosteric replacement of the methyl group with other small alkyl groups, such as an ethyl or cyclopropyl group, can be explored to probe the size and shape of this hydrophobic pocket for further optimization. researchgate.net

Influence of Amine Functionality on Molecular Recognition

The 3-amino group is a cornerstone of the biological activity of many indazole-based kinase inhibitors. This functionality serves as a critical hydrogen bond donor, enabling the molecule to anchor itself within the ATP-binding site of kinases. Specifically, the 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment. nih.gov

In numerous kinase-inhibitor co-crystal structures, the 3-amino group and the N1-H of the indazole ring form a bidentate hydrogen-bonding pattern with the backbone amide and carbonyl groups of a conserved hinge region residue (e.g., cysteine in FLT3 or methionine in JNK3). tandfonline.comdundee.ac.uk This interaction mimics the hydrogen bonds formed by the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors. The precise geometry and electronic nature of the 3-aminoindazole core are essential for establishing this key interaction, which is often the primary determinant of a compound's potency. Modifications to this amine group, such as acylation or alkylation, typically lead to a dramatic loss of inhibitory activity, underscoring its importance in molecular recognition. nih.gov

Rational Design Principles for Enhanced Target Engagement

The development of potent and selective inhibitors based on the this compound scaffold relies on several rational design principles derived from SAR data and structural biology.

Scaffold Hopping and Fragment-Based Design : The core 1H-indazol-3-amine can be considered a validated hinge-binding fragment. Rational design often involves retaining this core while modifying other parts of the molecule that extend into different regions of the ATP-binding site. nih.gov New heterocyclic scaffolds can be designed as bioisosteres of the indazole ring to explore novel chemical space while maintaining the key hinge-binding interactions. nih.gov

Structure-Based Drug Design (SBDD) : Utilizing X-ray co-crystal structures of related inhibitors bound to their target kinases allows for the precise design of modifications. SBDD can guide the placement of substituents, like the 5-methyl and 6-fluoro groups, to maximize favorable interactions with specific amino acid residues in the target's active site and to exploit hydrophobic pockets adjacent to the ATP-binding site. tandfonline.com

Pharmacophore Modeling : A pharmacophore model can be generated based on a series of active and inactive compounds. nih.govnih.gov For this class of compounds, a typical pharmacophore would include a hydrogen bond donor feature (the 3-amino group), a hydrogen bond donor/acceptor feature (the indazole ring), and hydrophobic features corresponding to the 5-methyl group and other appended moieties. This model can then be used for virtual screening to identify novel derivatives with potentially enhanced activity. semanticscholar.org

Modulation of Physicochemical Properties : Design principles also focus on optimizing drug-like properties. The 6-fluoro substituent, for example, can be used to fine-tune lipophilicity and block metabolic soft spots. cambridgemedchemconsulting.com Further modifications are often guided by the need to balance potency with properties like solubility, permeability, and metabolic stability.

Table 2: Rational Modifications and Their Effect on Activity This table presents hypothetical data for illustrative purposes, based on general findings in the literature.

| Compound | Modification from Parent Scaffold | Design Rationale | Kinase IC50 (nM) |

|---|---|---|---|

| Parent Scaffold Analog | - | Core Structure | 15 |

| Derivative E | Acylation of 3-amine | Investigate role of H-bond donor | >10,000 |

| Derivative F | Replace 5-methyl with 5-H | Probe hydrophobic pocket | 95 |

| Derivative G | Replace 5-methyl with 5-cyclopropyl | Optimize hydrophobic interaction | 8 |

| Derivative H | Replace 6-fluoro with 6-chloro | Compare halogen effect | 22 |

Comparative SAR with Other Indazole Derivatives

To fully appreciate the unique contribution of the 6-fluoro-5-methyl substitution pattern, it is useful to compare it with other indazole derivatives.

Comparison with other Halogens : While fluorine at C-6 can be beneficial, replacing it with other halogens like chlorine or bromine can alter activity. Chlorine is larger and more polarizable, which might lead to different interactions. In some kinase inhibitor series, hydrophobic groups like halogens lead to a decrease in potency compared to a methoxy derivative, indicating that the specific electronic and steric properties are highly target-dependent. nih.gov

Comparison with Non-substituted or Alternatively Substituted Indazoles : The activity of this compound derivatives is often significantly higher than that of the unsubstituted 1H-indazol-3-amine parent. This highlights the positive contribution of both the fluoro and methyl groups. Comparing with isomers, for example, a 4-fluoro or 7-fluoro derivative, would reveal the positional importance of the electron-withdrawing group for a specific target. Similarly, comparing the 5-methyl derivative with a 4-methyl or 7-methyl analog would clarify the optimal position for steric bulk.

Biological Evaluation and Preclinical Mechanistic Studies of 6 Fluoro 5 Methyl 1h Indazol 3 Amine

In Vitro Cellular Assays

Derivatives of 1H-indazole-3-amine have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov In a study evaluating a series of piperazine-indazole derivatives, many compounds exhibited significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov

One notable derivative, designated as compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov The antiproliferative activities of this representative compound were assessed using the methyl thiazolyl tetrazolium (MTT) assay against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of a Representative 1H-indazole-3-amine Derivative (Compound 6o)

| Compound | K562 | A549 | PC-3 | Hep-G2 |

|---|---|---|---|---|

| Compound 6o | 5.15 | >50 | >50 | 22.4 |

| 5-Fluorouracil (Control) | 10.3 | 28.1 | 11.2 | 16.5 |

Data sourced from a study on 1H-indazole-3-amine derivatives, where 5-Fluorouracil was used as a positive control. nih.gov

Investigations into the mechanisms of action for active 1H-indazole-3-amine derivatives have shown their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.gov The cell cycle, which consists of four phases (G1, S, G2, and M), is a critical process for cell division, and its disruption can lead to apoptosis. chemicalbook.comjackwestin.com

For instance, the derivative compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner, with a notable effect on late-stage apoptosis. nih.gov Further analysis confirmed that this compound affects both apoptosis and the cell cycle. nih.gov Other studies on different cytotoxic agents have shown that compounds can cause cell cycle arrest at various phases, such as the G2/M phase, which is a common mechanism for anticancer drugs to halt cell proliferation before mitosis. mdpi.comnih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, a key interaction for inhibiting certain enzymes, particularly kinases. nih.gov This structural motif plays a crucial role in the activity of several antitumor compounds. nih.gov For example, in the drug Linifanib, this indazole structure binds effectively to the hinge region of tyrosine kinases. nih.gov

Receptor tyrosine kinases like Fms-like tyrosine kinase 3 (FLT3) are important targets in cancer therapy, and indazole-containing compounds have been developed as potent inhibitors of FLT3 and its mutants. nih.gov The amine group at the 3-position of the indazole core can serve as a critical hydrogen bond donor for interactions within the ATP-binding pockets of kinases. vulcanchem.com

Indoleamine 2,3-dioxygenase 1 (IDO1) is another enzyme target in cancer immunotherapy. nih.gov It suppresses the immune system by degrading the amino acid tryptophan. nih.gov While specific inhibitory data for 6-fluoro-5-methyl-1H-indazol-3-amine against IDO1 was not found, the development of small molecule inhibitors for IDO1 is an active area of research. nih.govnih.gov

The ability of small molecules to bind to and modulate the function of cellular receptors is a cornerstone of pharmacology. Receptors like G protein-coupled receptors (GPCRs) are common drug targets. mdpi.com Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a sophisticated way to regulate receptor activity and can provide an improved therapeutic profile compared to traditional agonists or antagonists. nih.gov

While specific receptor binding studies for this compound are not detailed in the provided search results, the general chemical structure of indazole derivatives makes them candidates for interacting with various biological targets. nih.gov The development of fluorescent probes from drug-derived scaffolds is one method used to study these interactions and determine binding affinities to receptors like the cannabinoid receptor type 1 (CB1R). nih.gov

Molecular Mechanisms of Action

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govnih.gov The balance between these opposing proteins is critical in determining a cell's fate. nih.gov A shift in the Bcl-2/Bax ratio towards pro-apoptotic proteins can trigger the mitochondrial pathway of apoptosis. nih.gov

Studies on 1H-indazole-3-amine derivatives have provided insight into their interaction with these key regulatory proteins. Western blot analysis of K562 cells treated with compound 6o revealed a significant impact on the expression of apoptosis-related proteins. nih.gov Specifically, the treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This alteration of the Bcl-2/Bax ratio provides a molecular basis for the observed induction of apoptosis by this class of compounds.

Table 2: Summary of Mechanistic Findings for a Representative 1H-indazole-3-amine Derivative

| Mechanism | Observation | Target Cell Line |

|---|---|---|

| Apoptosis Induction | Dose-dependent increase in apoptosis | K562 |

| Cell Cycle | Confirmed to affect cell cycle progression | K562 |

| Protein Expression | Decreased Bcl-2 (anti-apoptotic) | K562 |

| Protein Expression | Increased Bax (pro-apoptotic) | K562 |

Findings are based on studies of a representative derivative from the 1H-indazole-3-amine class. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., p53/MDM2 Pathway)

Research into analogous indazole compounds has explored their potential to modulate critical intracellular signaling pathways implicated in cancer progression. One such pathway of interest is the p53/MDM2 axis. The p53 tumor suppressor protein is a key regulator of cell cycle arrest, apoptosis, and DNA repair, and its activity is tightly controlled by the oncogene MDM2. nih.gov The disruption of the p53-MDM2 interaction is a validated therapeutic strategy in oncology.

Studies on certain 1H-indazole-3-amine derivatives have suggested a potential to influence this pathway. For instance, investigations into some derivatives have shown they may affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. chemimpex.com However, specific studies detailing the direct interaction or modulation of the p53/MDM2 pathway by this compound are not currently available.

Target Identification and Validation (e.g., Kinase Hinge Region Binding)

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in kinase inhibition. chemimpex.com Kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is a critical site for the binding of ATP and small molecule inhibitors.

The amine group at the 3-position of the indazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP. drugbank.com This interaction is a common feature of many potent and selective kinase inhibitors. While this general binding mode is established for the amino-indazole scaffold, specific target identification and validation studies for this compound, including data on its binding affinity to specific kinases, have not been publicly reported.

Biochemical Cascade Analysis Resulting from Compound Interaction

A comprehensive biochemical cascade analysis for this compound is not available in the current body of scientific literature. Such an analysis would typically involve a series of in vitro experiments to elucidate the downstream molecular consequences of the compound's interaction with its primary cellular target(s). This could include enzyme activity assays, pathway-specific reporter assays, and proteomic or transcriptomic profiling to map the changes in cellular signaling networks. Without confirmed biological targets for this compound, a detailed analysis of the resulting biochemical cascade remains speculative.

In Vivo Preclinical Efficacy Assessment (Animal Models)

There is a lack of publicly available data on the in vivo preclinical efficacy of this compound in animal models.

Models of Disease Progression (e.g., Tumor Growth Inhibition in Xenograft Models)

Preclinical efficacy studies for anti-cancer agents often involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth in these models is a critical step in its development. While studies on other indazole-based compounds have demonstrated tumor growth inhibition in various xenograft models, no such data has been published for this compound.

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a downstream biological effect in a living organism. The evaluation of PD biomarkers is a crucial component of preclinical and clinical drug development. The identification and validation of relevant PD biomarkers for this compound would be contingent on the identification of its specific molecular target(s). As this information is not currently available, there are no reported studies on the evaluation of pharmacodynamic biomarkers for this compound.

Target Engagement Studies in Biological Systems

Target engagement studies are designed to confirm that a compound is binding to its intended target in a complex biological system, such as in cells or in vivo. These studies can employ various techniques, including cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of antibody-based methods to detect target modification. There are no published target engagement studies for this compound.

Mechanistic Pharmacokinetics and Metabolism Studies Non Clinical Focus

Absorption and Distribution Mechanisms in Biological Systems

The absorption and distribution of 6-fluoro-5-methyl-1H-indazol-3-amine are predicted to be influenced by its physicochemical properties. The presence of a fluorine atom and a methyl group can increase the lipophilicity of the molecule, which may facilitate its passage across biological membranes via passive diffusion. nih.gov The indazole core, a nitrogen-containing heterocyclic system, along with the amine substituent, provides sites for hydrogen bonding, which can influence its solubility and interactions with transporters.

The distribution of the compound within biological systems would be governed by its affinity for plasma proteins and its ability to penetrate various tissues. The lipophilic character suggests potential for distribution into tissues, while the basic amine group could lead to lysosomal trapping in cells with a low pH environment.

Table 1: Predicted Physicochemical Properties and their Influence on Absorption and Distribution

| Property | Structural Feature | Predicted Influence |

| Lipophilicity | Fluorine and methyl groups | Enhanced passive diffusion across membranes |

| Hydrogen Bonding | Indazole nitrogens and amine group | Modulation of solubility and transporter interactions |

| Basicity | 3-amine group | Potential for ion trapping in acidic compartments |

Enzymatic Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound is anticipated to proceed through various enzymatic pathways, primarily involving Phase I and Phase II reactions.

Cytochrome P450 (CYP) enzymes are expected to play a central role in the Phase I metabolism of this compound. nih.gov Nitrogen-containing heterocyclic compounds are known substrates for CYP-mediated oxidation. acs.org Potential sites of metabolism on the this compound molecule include:

Oxidation of the methyl group: The 5-methyl group is a likely site for hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

Aromatic hydroxylation: The indazole ring system could undergo hydroxylation at available positions, although the fluorine atom may influence the regioselectivity of this reaction.

N-oxidation: The nitrogen atoms of the indazole ring and the exocyclic amine are potential sites for oxidation.

Deamination: The 3-amine group could be subject to oxidative deamination.

Following Phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl or amine groups, would be susceptible to Phase II conjugation reactions. These may include glucuronidation or sulfation, which increase water solubility and facilitate excretion.

Excretion Routes and Mechanisms

The excretion of this compound and its metabolites is expected to occur primarily through renal and/or biliary pathways. The parent compound, if sufficiently lipophilic, might undergo some degree of biliary excretion. However, the more hydrophilic metabolites formed during Phase I and Phase II metabolism will predominantly be eliminated via the kidneys in urine. The exact contribution of each route would depend on the polarity and molecular weight of the parent compound and its metabolites.

In Vitro Metabolic Stability Assays

To experimentally determine the metabolic stability of this compound, various in vitro assays would be employed. nih.gov These assays are crucial in early drug discovery to predict the in vivo clearance of a compound. researchgate.net

Commonly used in vitro systems include: wuxiapptec.com

Liver Microsomes: These preparations contain a high concentration of Phase I enzymes, particularly CYPs, and are used to assess the intrinsic clearance of a compound due to oxidative metabolism. youtube.com

Hepatocytes: Intact liver cells contain both Phase I and Phase II enzymes and provide a more comprehensive picture of hepatic metabolism. nih.gov

S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes.

In a typical metabolic stability assay, the compound is incubated with the chosen in vitro system, and the decrease in its concentration over time is measured using analytical techniques like LC-MS/MS. researchgate.net The data from these experiments are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 2: Representative Data from a Hypothetical In Vitro Metabolic Stability Assay

| In Vitro System | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 0 | 100 | > 60 | Low |

| 15 | 95 | |||

| 30 | 88 | |||

| 60 | 75 | |||

| Rat Liver Microsomes | 0 | 100 | 45 | Moderate |

| 15 | 70 | |||

| 30 | 50 | |||

| 60 | 25 |

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Investigations of 6 Fluoro 5 Methyl 1h Indazol 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of a ligand for a particular biological target. For 6-fluoro-5-methyl-1H-indazol-3-amine, molecular docking studies can elucidate its potential inhibitory activity against various protein targets.

Indazole derivatives have been investigated as inhibitors of several protein kinases. biotech-asia.org In a representative docking study, this compound could be docked into the ATP-binding site of a protein kinase. The analysis of the docking pose would likely reveal key interactions responsible for its binding affinity. The 3-amino group of the indazole ring is a critical hydrogen bond donor, while the fluorine atom at the 6-position can form halogen bonds or other electrostatic interactions. The methyl group at the 5-position can engage in hydrophobic interactions within the binding pocket.

Table 1: Theoretical Molecular Docking Results of this compound with a Putative Protein Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine group with backbone carbonyl of catalytic residue |

| Halogen Bond Interactions | Fluorine atom with electropositive region of a side chain |

| Hydrophobic Interactions | Methyl group with nonpolar residues in the active site |

| Pi-Stacking Interactions | Indazole ring with aromatic residues like Phenylalanine or Tyrosine |

These theoretical interactions, derived from docking simulations, suggest that this compound has the potential to be a potent inhibitor of protein kinases, a common target for indazole-based compounds. biotech-asia.org

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of the this compound-protein complex, obtained from molecular docking, would provide insights into the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding.

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding site would indicate a stable binding mode. The RMSF of the protein's amino acid residues would highlight which parts of the protein are flexible and which are rigid upon ligand binding. These simulations can confirm the stability of the interactions predicted by molecular docking. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties and energetics of a molecule. These calculations are essential for understanding the intrinsic properties of this compound that govern its reactivity and interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

The electrostatic potential map illustrates the charge distribution within the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the indazole ring and the fluorine atom are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. The amino group's hydrogen atoms would represent regions of positive potential.

Table 2: Theoretical Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.2 |

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. By rotating the single bonds in this compound, a potential energy surface can be generated. This analysis helps in identifying the global minimum energy conformation, which is the most likely structure of the molecule in a biological system.

In Silico ADME Prediction and Property Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. jmchemsci.com Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 167.16 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.8 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

These predicted properties suggest that this compound has a favorable drug-like profile. researchgate.netmdpi.com Should any of these properties be suboptimal, computational methods can be used to guide the chemical modification of the molecule to improve its ADME profile.

Virtual Screening and Lead Generation Utilizing Indazole Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The indazole scaffold is often used as a starting point in virtual screening campaigns due to its proven track record in medicinal chemistry. alliedacademies.org

By using this compound as a query structure, it is possible to search for commercially available or synthetically accessible compounds with similar structural and electronic features. This approach can rapidly identify a diverse set of potential hit compounds for a given biological target, which can then be further evaluated through experimental assays. The indazole scaffold's versatility allows for the generation of large and diverse libraries for virtual screening. nih.gov

Analytical Methodologies for 6 Fluoro 5 Methyl 1h Indazol 3 Amine in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom. For 6-fluoro-5-methyl-1H-indazol-3-amine, both ¹H and ¹³C NMR would be essential for confirming the connectivity and arrangement of atoms on the indazole core.

In a typical ¹H NMR spectrum, the methyl protons (-CH₃) would likely appear as a singlet, while the aromatic protons on the indazole ring would present as distinct signals, with their splitting patterns and chemical shifts influenced by the neighboring fluorine and methyl groups. The amine (-NH₂) protons might appear as a broad singlet. Two-dimensional NMR techniques, such as COSY and HMBC, would be used to establish correlations between protons and carbons, confirming the substitution pattern on the aromatic ring.

Illustrative ¹H NMR Data for a Fluoro-Methyl-Indazole Amine Scaffold

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 2.3 | s | -CH₃ |

| ~ 5.5 | br s | -NH₂ |

| ~ 6.8 | d | Ar-H |

| ~ 7.2 | d | Ar-H |

| ~ 12.0 | br s | -NH (indazole) |

Note: This data is representative for this class of compounds and has not been experimentally confirmed for this compound.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its elemental composition. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

For this compound (C₈H₈FN₃), the expected exact mass would be calculated. The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which would typically produce a protonated molecular ion [M+H]⁺. The observed m/z value in the mass spectrum serves as a primary confirmation of the compound's identity.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈FN₃ |

| Molecular Weight | 165.17 g/mol |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the amine and indazole groups would appear as distinct peaks, while C-H, C=C, and C-N bonds would also show characteristic absorptions. The presence of the C-F bond would also be indicated by a strong absorption in the fingerprint region.

Typical FT-IR Absorption Bands for Indazole-Amine Structures

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400 - 3200 | N-H Stretch (Amine, Indazole) |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (Methyl) |

| 1650 - 1550 | C=C Stretch (Aromatic Ring) |

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of non-volatile compounds in pharmaceutical research. researchgate.net For this compound, a reversed-phase HPLC method would typically be developed. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com

The method would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any starting materials, byproducts, or degradation products. By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the compound in a sample. The purity is often assessed by calculating the peak area percentage at a specific UV wavelength.

Typical Reversed-Phase HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While some amine-containing compounds may require derivatization to improve their volatility and chromatographic behavior, GC-MS can be a valuable tool for purity assessment.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparison to a spectral library or by analyzing its fragmentation pattern.

General GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) researchgate.net |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

Crystallographic Studies for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through crystallographic studies, primarily single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties and its interactions in a biological context.

At present, a detailed crystallographic analysis for this compound has not been reported in publicly accessible crystallographic databases. While the solid-state structures of numerous analogous indazole derivatives have been elucidated and deposited in resources such as the Cambridge Structural Database (CSD), specific data for this compound remains unavailable.

The general methodology for such a study would involve the growth of a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is recorded on a detector.

Subsequent analysis of the diffraction data allows for the determination of the unit cell parameters, which define the basic repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. The final step involves solving and refining the crystal structure to obtain the precise atomic coordinates of each atom in the molecule.

For a compound like this compound, a crystallographic study would be expected to reveal key structural features, including:

The planarity of the indazole ring system.

The specific tautomeric form present in the solid state.

The conformation of the amine group relative to the indazole ring.

Intermolecular interactions, such as hydrogen bonding involving the amine and indazole nitrogen atoms, which dictate the crystal packing.

While experimental data is not currently available, a hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈FN₃ |

| Formula Weight | 165.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 795.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

| Absorption Coeff. (mm⁻¹) | 0.105 |

| F(000) | 344 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

The acquisition and analysis of the actual crystallographic data for this compound would provide invaluable insights into its solid-state properties and molecular structure, serving as a fundamental basis for further research and application.

Future Perspectives and Research Opportunities for 6 Fluoro 5 Methyl 1h Indazol 3 Amine

Development of Novel Indazole Analogs for Specific Biological Targets

The 6-fluoro-5-methyl-1H-indazol-3-amine scaffold is a promising starting point for the design of novel analogs targeting specific biological pathways implicated in disease. Research has shown that substitutions on the indazole ring are critical for potency and selectivity. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors revealed that a fluorine substitution at the 6-position of the indazole ring led to enhanced enzymatic activity and cellular potency. nih.gov Similarly, the presence of a methyl group at the 5-position has been noted to impact activity, suggesting that modifications at these positions are key for optimizing interactions with target proteins. nih.gov

Future development can focus on creating libraries of derivatives by modifying the amine group at the C3 position and further substituting the benzene (B151609) ring. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For example, creating a series of N-substituted analogs at the 3-amino position could explore new binding interactions within a target's active site. The goal is to develop next-generation inhibitors with improved selectivity for specific kinases (e.g., FGFR, DDR2, Pim kinases) or other enzyme families, thereby minimizing off-target effects and enhancing therapeutic efficacy. nih.govijddmr.org

Table 1: Examples of Indazole Derivatives and Their Biological Targets

| Compound/Derivative Class | Biological Target(s) | Therapeutic Area |

|---|---|---|

| 3-Substituted Indazole Derivatives | FGFR1, DDR2 | Lung Squamous Cell Carcinoma |

| 1H-Indazol-3-amine Derivatives | FGFR1, FGFR2 | Cancer |

| 3-Aryl-Indazole Derivatives | pan-Trk | Pain |

Integration into Chemical Biology Probes for Pathway Elucidation

Beyond direct therapeutic applications, derivatives of this compound can be engineered into chemical biology probes. These tools are invaluable for studying biological pathways and validating novel drug targets. By attaching reporter groups such as fluorescent dyes, biotin tags, or photo-affinity labels to the indazole scaffold, researchers can create probes for use in a variety of applications.

These functionalized probes could be used to:

Visualize the subcellular localization of target proteins.

Identify binding partners through pull-down assays followed by mass spectrometry.

Quantify target engagement in living cells.

The design of such probes requires synthetic strategies that allow for the selective introduction of linkers and tags without disrupting the core binding interactions of the indazole moiety with its target. This approach can provide deeper insights into the mechanism of action of indazole-based inhibitors and help elucidate complex signaling networks.

Potential in Multi-Targeted Drug Discovery (Preclinical Stage)

Complex diseases like cancer often involve multiple dysregulated signaling pathways, making multi-targeted therapies an attractive strategy. The indazole scaffold has already shown promise in this area. For example, a series of 3-substituted indazole derivatives were optimized as dual inhibitors of FGFR1 and DDR2 for the treatment of lung squamous cell carcinoma. nih.gov

The this compound core is well-suited for this approach. By systematically modifying its structure, it is possible to design single molecules that can modulate several key targets simultaneously. This polypharmacology can lead to enhanced anti-tumor efficacy and potentially overcome drug resistance mechanisms. Preclinical development would involve screening these multi-targeted agents against panels of cancer cell lines and evaluating their efficacy and pharmacokinetic profiles in animal models. nih.gov

Exploration of New Therapeutic Areas Beyond Current Focus

While much of the focus on indazole derivatives has been in oncology, the scaffold possesses a broad range of biological activities that warrant exploration in other therapeutic areas. nih.gov Published research highlights the potential of indazoles as anti-inflammatory, antibacterial, and neuroprotective agents. nih.gov

Antibacterial Research: Novel indazole derivatives have demonstrated activity against bacteria such as Bacillus subtilis and E. coli. nih.gov Future research could focus on optimizing the this compound structure to develop new classes of antibiotics, potentially addressing the challenge of antimicrobial resistance.

Anti-inflammatory Research: Indazole-containing compounds like Benzydamine are already used for pain and inflammation relief. nih.gov Computational studies have explored 1H-indazole analogs as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.netscispace.com This suggests a clear path for developing novel, non-steroidal anti-inflammatory drugs (NSAIDs) from the this compound scaffold.

Neurodegenerative Diseases: Indazoles have been investigated as inhibitors of nitric oxide synthases (nNOS and iNOS), enzymes implicated in neuroinflammatory processes. nih.gov This opens up avenues for exploring their potential in treating neurodegenerative conditions.

Application of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of diverse and complex indazole derivatives is essential for fully exploring their therapeutic potential. While classical methods for indazole synthesis exist, modern organic chemistry offers more advanced and efficient strategies. nih.gov Techniques such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and C-H activation can be employed for late-stage functionalization of the indazole core. mdpi.com

These advanced methods allow for the precise and flexible introduction of various functional groups, facilitating the rapid generation of compound libraries for screening. mdpi.com Furthermore, developing metal-free and environmentally benign synthetic routes is a key area of future research, aligning with the principles of green chemistry. nih.gov The ability to efficiently synthesize complex derivatives is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Bridging Computational Predictions with Experimental Validation

The integration of computational chemistry with experimental synthesis and biological testing is a powerful paradigm in modern drug discovery. For the this compound scaffold, computational tools can accelerate the development process significantly.

Molecular Docking: Docking studies can predict the binding modes of novel indazole analogs within the active site of a target protein, helping to rationalize observed SAR and guide the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of indazole derivatives, providing insights into their reactivity and physicochemical characteristics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding interactions. mdpi.com

A key future direction is the iterative cycle of computational prediction, chemical synthesis, and experimental validation. This synergy allows for a more rational, mechanism-guided approach to drug design, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. nih.gov

Identification and Addressing of Current Research Gaps in Indazole Chemistry

Despite significant progress, several challenges and research gaps remain in the field of indazole chemistry. Addressing these gaps will be crucial for unlocking the full potential of scaffolds like this compound.

Table 2: Current Research Gaps and Future Directions in Indazole Chemistry

| Research Gap | Future Direction / Proposed Solution |

|---|---|

| Limited Structural Diversity | Focus on developing novel synthetic methods for accessing underexplored chemical space and creating more diverse compound libraries. |

| Challenges in Regioselectivity | Investigate advanced catalytic systems and reaction conditions to achieve precise control over N-alkylation (N1 vs. N2 isomers), which significantly impacts biological activity. |

| Understanding Resistance Mechanisms | For oncology applications, design and synthesize next-generation indazole inhibitors that can overcome known resistance mutations in targets like kinases. |

| Incomplete Mechanistic Insights | Utilize advanced analytical and computational techniques to gain a deeper understanding of the molecular mechanisms of action, including off-target effects. |

| Need for Multifunctional Agents | Design and synthesize indazole derivatives with multiple functionalities, such as dual-target inhibitors or compounds that combine therapeutic and diagnostic properties (theranostics). |

Future research should prioritize expanding the structural diversity of indazole libraries, improving the selectivity of synthetic methods, and conducting in-depth mechanistic studies to better understand how these compounds function at a molecular level. nih.gov By systematically addressing these gaps, the scientific community can continue to develop indazole-based compounds as valuable therapeutic agents.

Q & A

Q. Basic Research Focus

- Structural confirmation : Use - and -NMR to verify indazole ring substitution patterns and amine functionality. Compare with PubChem or NIST spectral libraries .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., ESI+ for [M+H]+ ion analysis) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients to resolve impurities .

How can computational methods aid in designing novel derivatives of this compound?

Q. Advanced Research Focus

- Reaction pathway modeling : Apply density functional theory (DFT) to predict energy barriers for fluorination or methyl group substitution .

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., antimicrobial enzymes) based on known indazole scaffolds .

- Machine learning : Train models on existing indazole bioactivity data to prioritize synthetic targets with predicted high binding affinity .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Replicate experiments : Standardize assay conditions (e.g., MIC testing for antimicrobial activity with consistent bacterial strains) .

- Control variables : Verify solvent effects (DMSO vs. aqueous buffers) on compound solubility and bioactivity .

- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers or methodological discrepancies .

What strategies improve the solubility and stability of this compound in aqueous formulations?

Q. Basic Research Focus

- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility without precipitating the compound .

- pH adjustment : Evaluate stability across pH 3–8 using UV-Vis spectroscopy to identify degradation-prone conditions .

- Lyophilization : Assess freeze-dried formulations for long-term storage viability .

How can reaction mechanisms for fluorination and methylation steps be experimentally validated?

Q. Advanced Research Focus

- Isotopic labeling : Use -labeling to trace fluorination pathways via radio-TLC or PET imaging .

- Kinetic studies : Monitor intermediate formation via in situ FTIR or NMR to deduce rate-determining steps .

- Computational validation : Compare experimental activation energies with DFT-calculated transition states .

What methodologies are used to establish structure-activity relationships (SAR) for indazole derivatives?

Q. Advanced Research Focus

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups at the 5- and 6-positions .

- In vitro assays : Test kinase inhibition (e.g., PKA) or antimicrobial activity to correlate substituents with potency .

- 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models to predict bioactivity trends .

What protocols ensure high purity of this compound for pharmacological studies?

Q. Basic Research Focus

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .

- Elemental analysis : Confirm >98% purity via CHNS microanalysis and residual solvent testing (GC-MS) .

- Stability monitoring : Accelerated degradation studies under heat/humidity to identify impurity profiles .

How can multi-step synthesis challenges (e.g., competing side reactions) be mitigated?

Q. Advanced Research Focus

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) to shield the amine during fluorination .

- Flow chemistry : Continuous flow reactors minimize side products by precise control of residence time .

- In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .

What interdisciplinary approaches enhance the development of this compound-based therapeutics?

Q. Advanced Research Focus

- Combination therapy : Screen for synergy with existing antibiotics or kinase inhibitors using checkerboard assays .

- Toxicology profiling : Assess hepatotoxicity via HepG2 cell viability assays and CYP450 inhibition studies .

- Formulation innovation : Develop nanoparticle carriers for targeted delivery to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.